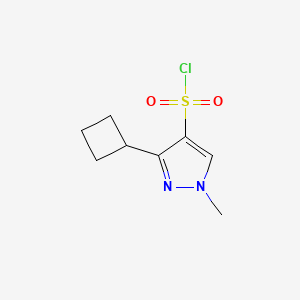

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClN2O2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid over-sulfonation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidative cleavage of the cyclobutyl ring can be achieved using strong oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or under mild heating.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used in aqueous or organic solvents under controlled conditions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

科学的研究の応用

Medicinal Chemistry

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is being investigated for its potential as a therapeutic agent. Its biological activities include:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes related to various diseases, including cancer and infections. This mechanism of action positions it as a candidate for drug development targeting these conditions.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it valuable in developing new antibiotics .

Anticancer Research

Recent studies have highlighted the compound's potential in cancer treatment. Notably:

- Cell Cycle Arrest : In vitro tests on human cancer cell lines have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. For example, treatment of A375 melanoma cells resulted in increased apoptosis markers and mitochondrial dysfunction, indicating its potential as an anticancer agent .

Agricultural Applications

The compound's properties may also extend to agricultural chemistry, where it could be utilized in developing new pesticides or herbicides. Its ability to interact with biological targets suggests potential use in crop protection strategies against various pathogens.

Case Studies

Several case studies have explored the biological effects of this compound:

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Activity Evaluation (2024) | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages |

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

作用機序

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate ester, and sulfonothioate linkages, which are crucial in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a benzyl group instead of a cyclobutyl group, leading to different reactivity and applications.

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Features a cyclopropylmethyl group, which affects its steric and electronic properties compared to the cyclobutyl group.

Uniqueness: The presence of the sulfonyl chloride group in 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile in organic synthesis. This reactivity distinguishes it from other similar compounds and expands its range of applications in various fields.

生物活性

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activity, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound's chemical structure is defined as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H11ClN2O2S

- InChI Key : 1S/C8H11ClN2O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3

Antimicrobial Activity

Research has shown that pyrazole derivatives, particularly those containing a sulfonamide moiety, exhibit significant antimicrobial activity. In a study evaluating various pyrazole-sulfonamide compounds, it was found that these derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyrazole-Sulfonamide Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4f | 62.5 | Candida albicans |

| 4g | 62.5 | Staphylococcus aureus |

| 3a | 125 | Escherichia coli |

| 4e | 62.5 | Saccharomyces cerevisiae |

The presence of the sulfonamide group in these compounds appears to enhance their antimicrobial efficacy, likely due to a synergistic effect between the pyrazole and sulfonamide pharmacophores .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A notable study investigated aminopyrazole analogs, including those similar to this compound. These analogs were found to selectively inhibit cyclin-dependent kinase (CDK) activity in cancer cell lines.

Case Study: CDK Inhibition

In a study involving a series of aminopyrazole compounds:

- Analog 24 (related to the compound ) demonstrated selective inhibition of CDK5 over CDK2.

- This selectivity resulted in reduced levels of Mcl-1, a protein associated with cancer cell survival, thereby sensitizing pancreatic cancer cells to treatment.

The potency of Analog 24 was reported to be approximately 45-fold greater than that of roscovitine in five pancreatic cancer cell lines, underscoring the potential therapeutic applications of pyrazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. These studies aim to identify how modifications in chemical structure affect biological potency.

Table 2: SAR Insights for Pyrazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonamide | Increased antimicrobial activity |

| Alteration of cyclobutyl group | Changes in CDK inhibition potency |

| Substitution at pyrazole position | Variability in anticancer efficacy |

Research indicates that specific substitutions can enhance both antimicrobial and anticancer activities, suggesting that further optimization could yield compounds with improved therapeutic profiles .

特性

IUPAC Name |

3-cyclobutyl-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBLVDFXQQDUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。